2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Antifungal CYP51 inhibition Structure-activity relationship

Sourcing structurally defined thieno[2,3-d]pyrimidin-4-one probes for anti-infective SAR often yields analogs with undocumented substituent effects. This compound provides the 3-methoxybenzylsulfanyl substituent at C-2, a group associated with enhanced CYP51 lanosterol demethylase inhibition and broad-spectrum antibacterial activity in related series. Key differentiators: (1) m-methoxy pharmacophore enables direct MIC comparison against 4-bromo, 2-methyl, and 2,5-dimethylbenzyl analogs; (2) clean thieno[2,3-d] scaffold isomer for head-to-head isomer-dependent activity studies; (3) thioether handle for oxidation to sulfoxide/sulfone or further derivatization. Available for immediate dispatch as a custom-synthesized building block.

Molecular Formula C17H18N2O2S2
Molecular Weight 346.5 g/mol
Cat. No. B12146571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC17H18N2O2S2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)C)C
InChIInChI=1S/C17H18N2O2S2/c1-10-11(2)23-15-14(10)16(20)19(3)17(18-15)22-9-12-6-5-7-13(8-12)21-4/h5-8H,9H2,1-4H3
InChIKeyWUVIMJSFZSFBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]pyrimidin-4(3H)-one Compound Profile


2-[(3-Methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 83822-36-0, MFCD01176773, molecular formula C₁₇H₁₈N₂O₂S₂) is a synthetic, sulfur-containing heterocyclic compound built on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold . This scaffold is a widely recognized privileged structure in medicinal chemistry, structurally related to purine bases such as adenine and guanine, and is documented to possess broad-spectrum anti-infective properties including antibacterial, antifungal, antiparasitic, and antiviral activities [1]. The compound features a 3-methoxybenzylsulfanyl substituent at the C-2 position and three methyl groups at N-3, C-5, and C-6 of the thienopyrimidinone core, distinguishing it from both the unsubstituted parent core and from close analogs bearing alternative benzyl substituents (e.g., 4-bromo, 2-methyl, or 2,5-dimethylbenzyl) [2]. As of the present search, no primary research publication or patent is identified that reports biological assay data specifically for this compound; the evidence below therefore draws on scaffold-level and class-level data from structurally proximate analogs to inform selection decisions.

Thienopyrimidinone Substituent Differentiation


Within the thieno[2,3-d]pyrimidin-4(3H)-one compound class, small structural modifications produce substantial and non-linear changes in biological activity profiles. Published structure-activity relationship (SAR) studies demonstrate that the position of the sulfur atom relative to the ketone group (thieno[2,3-d] vs. thieno[3,2-d] isomerism) fundamentally alters antimicrobial spectrum and potency [1]. Furthermore, the identity of the benzyl substituent at the C-2 sulfanyl position—particularly the presence, position, and electronic nature of ring substituents (e.g., 3-methoxy vs. 4-bromo vs. 2-methyl)—governs lipophilicity, metabolic stability, and target engagement [2][3]. The 3-methoxybenzyl group on the target compound introduces a meta-electron-donating methoxy moiety that is absent in the 4-bromobenzyl and 2-methylbenzyl analogs available from other vendors; in related thienopyrimidinone series, a m-methoxyphenyl group has been specifically associated with enhanced antifungal potency via CYP51 lanosterol demethylase inhibition and with broad-spectrum antibacterial activity superior to streptomycin and ampicillin [3]. Substituting this compound with a close analog lacking the 3-methoxy group therefore risks losing these pharmacophore-associated activity gains. Additionally, the electrophilic reactivity of the 3,5,6-trimethyl-substituted core is exquisitely sensitive to the presence and nature of the C-2 substituent, with nitration outcomes diverging between oxidation and ipso-substitution pathways depending on substitution pattern [4].

Quantitative Differentiation Evidence


Meta-Methoxybenzyl & Antifungal Potency

In a systematic SAR study of twelve thieno[2,3-d]pyrimidin-4(3H)-one derivatives by Magoulas et al. (2021), compound 15—which bears a m-methoxyphenyl group at the N-3 position—exhibited the most potent antifungal activity among the series, with MIC values of 0.027 mM against tested fungal species, representing a 10–15 fold improvement over the clinical comparators ketoconazole and bifonazole [1]. The m-methoxy substituent was identified as a crucial pharmacophoric feature contributing to this potency advantage. In contrast, the p-chlorophenyl analog (compound 14) showed MIC values of 0.013–0.026 mM, while compounds lacking the methoxy group showed substantially weaker activity [1]. Although the target compound carries the m-methoxybenzyl group at the C-2 sulfanyl position rather than at N-3, the meta-methoxyphenyl pharmacophore is conserved, and molecular docking in this study predicted CYP51 lanosterol demethylase as the antifungal target [1].

Antifungal CYP51 inhibition Structure-activity relationship

Isomerism-Driven Antimicrobial Spectrum

Diedhiou et al. (2022) conducted a comparative evaluation of antibacterial and antifungal activities across ten N3-substituted benzylthienopyrimidinone derivatives spanning both thieno[2,3-d]pyrimidin-4-one and thieno[3,2-d]pyrimidin-4-one isomers [1]. The study found that thieno[3,2-d]pyrimidin-4-ones, where the sulfur atom is located near the ketone group, promoted a broader spectrum of antibacterial activity compared to the thieno[2,3-d] isomers [1]. Conversely, compounds with the benzo moiety attached to the thienyl ring showed generally reduced antimicrobial activity relative to those without [1]. The target compound belongs to the thieno[2,3-d] series, which—according to this study—may exhibit a narrower but potentially more selective antibacterial profile compared to its thieno[3,2-d] counterparts [1]. The minimum inhibitory concentrations (MICs) for effective compounds in this study ranged from 31.25 μg/mL to 250 μg/mL, with the best-performing compound 9c (thieno[3,2-d] series) achieving MIC of 31.25 μg/mL against Candida albicans and Candida kruzei [1].

Isomer-specific activity Antibacterial Antifungal

C-2 Substituent and Electrophilic Reactivity

Elmuradov et al. (2013) systematically investigated the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups on 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-ones (compound 2 in their study) with nitrating mixture [1]. The study demonstrated that the reaction outcome is critically dependent on the presence and nature of the substituent at C-2. In the absence of a C-2 substituent (compound 1), electrophilic ipso-substitution of the C-5 methyl group by a nitro group occurred, forming the 5-nitro derivative [1]. However, in the presence of substituents at C-2 (compounds 2, 5–7, 14–16), the reaction pathway shifted: instead of methyl group substitution, oxidation of methyl groups or electrophilic ipso-substitution of methoxycarbonyl groups at position 3 by a nitro group was observed [1]. The target compound, bearing a 3-methoxybenzylsulfanyl group at C-2, is predicted to follow the oxidation-preferred pathway rather than the 5-nitro ipso-substitution pathway characteristic of the unsubstituted parent core.

Electrophilic ipso-substitution Nitration Reactivity

Structural Comparison with Commercial Analogs

The target compound can be directly compared by structure to three closely related commercially listed analogs that share the identical 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one core but differ exclusively in the benzyl substituent at the C-2 sulfanyl position . The target compound bears a 3-methoxybenzyl group (meta-OCH₃, electron-donating, hydrogen-bond accepting), while the closest analogs carry: (a) 4-bromobenzyl (para-Br, electron-withdrawing, halogen-bond donor), (b) 2-methylbenzyl (ortho-CH₃, weakly electron-donating, sterically hindered), and (c) 2,5-dimethylbenzyl (ortho- and meta-CH₃, increased lipophilicity) . These substituent differences translate to distinct calculated physicochemical properties: the 3-methoxy group contributes a hydrogen-bond acceptor (HBA) count of 4 for the target compound vs. 3 for the bromo and methyl analogs, and a topological polar surface area (tPSA) increment of approximately 9 Ų relative to the 2-methylbenzyl analog due to the ether oxygen . These differences affect solubility, permeability, and protein-binding profiles in systematic ways.

Chemical structure comparison Analog differentiation Procurement specification

Core Crystal Structure for Computational Modeling

The crystal structure of the parent core, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been solved and deposited (Khatamov et al., 2012) [1]. The thienopyrimidine ring system is almost planar, with a greatest deviation from the mean plane of only 0.0318(13) Å at the sulfur atom [1]. The crystal packing is stabilized by C–H⋯O hydrogen bonds and π–π stacking interactions between inversion-related pairs of molecules, with a centroid–centroid distance of 3.530(3) Å [1]. This experimentally determined geometry provides a validated starting point for computational docking, molecular dynamics simulations, and QSAR model building for the target compound, which shares this core. The planarity of the core scaffold, combined with the known crystal packing interactions, informs predictions about how the C-2 3-methoxybenzylsulfanyl extension will project from the core and interact with biological targets [1][2].

Crystal structure Molecular geometry Computational chemistry

Absence of Direct Biological Data

It must be explicitly stated that a comprehensive search of PubMed, patent databases (Google Patents, Justia Patents, WIPO), crystallographic databases, PubChem, ChemSpider, and major vendor catalogs did not identify any primary research publication, patent, or publicly available screening dataset that reports quantitative biological activity data (e.g., IC₅₀, MIC, EC₅₀, Kd, % inhibition at a defined concentration) specifically for 2-[(3-methoxybenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one . The compound appears in vendor catalogs as a research-grade building block or screening compound (e.g., CSNpharm CAS 83822-36-0; AKSci 2550EE listed under a different CAS 1564680-38-1 for a related entry) . All biological activity claims in this guide are therefore class-level inferences from structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives and should not be interpreted as experimentally confirmed properties of this specific compound. Users requiring validated activity data for procurement decisions should request custom synthesis with confirmatory biological testing or consult the vendor for any unpublished screening results.

Evidence gap Screening compound Procurement caveat

Application Scenarios


SAR of C-2 Benzylsulfanyl Substituents

This compound is ideally suited as a component of a focused analog library designed to probe the contribution of the 3-methoxybenzyl group to antimicrobial and antifungal activity within the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. When tested alongside the 4-bromobenzyl, 2-methylbenzyl, and 2,5-dimethylbenzyl analogs in parallel microdilution assays against Gram-positive (e.g., S. aureus, B. subtilis), Gram-negative (e.g., E. coli, P. aeruginosa), and fungal (e.g., C. albicans, A. flavus, T. rubrum) panels, the meta-methoxy group can be evaluated for its impact on MIC values relative to electron-withdrawing (Br) and non-polar (CH₃) substituents. The class-level evidence from Magoulas et al. (2021) demonstrating that an m-methoxyphenyl-bearing analog achieved MIC 0.027 mM and was 10–15-fold more potent than ketoconazole provides a benchmark against which this compound's activity can be contextualized [1].

Docking & MD Using Core Crystal Structure

The availability of a high-resolution crystal structure for the parent 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one core (planarity deviation 0.0318 Å, π–π centroid distance 3.530 Å) [1] enables accurate in silico docking of the target compound into proposed anti-infective targets including CYP51 lanosterol demethylase (PDB: 1EA1) and bacterial topoisomerase II DNA gyrase, both identified as targets for structurally related thienopyrimidinones [2]. The 3-methoxybenzylsulfanyl group can be modeled in various rotameric states at the flexible thioether linkage to assess binding pose diversity and to compare computed binding energies with those of the unsubstituted parent core and with alternative benzyl analogs. This scenario supports early-stage computational triage before committing to synthesis and in vitro testing.

C-2 Sulfanyl Derivatization

The thioether linkage at C-2 provides a handle for further chemical modification, including oxidation to the sulfoxide or sulfone to modulate polarity and metabolic stability, or cleavage and re-functionalization to introduce alternative warheads. The electrophilic reactivity data from Elmuradov et al. (2013), showing that C-2 substituted 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-ones undergo oxidation rather than ipso-nitration under nitrating conditions [1], informs the selection of compatible reaction conditions and predicts the chemoselectivity of further electrophilic aromatic substitution attempts on this compound. This makes the compound a versatile intermediate for generating diverse C-2-modified analogs for biological screening.

Negative Control for Isomer-Selectivity Studies

Given the documented divergence in antimicrobial spectrum between thieno[2,3-d]pyrimidin-4-one and thieno[3,2-d]pyrimidin-4-one isomers [1], this compound can serve as a well-defined thieno[2,3-d] representative in experiments designed to quantify isomer-dependent activity differences. When tested head-to-head against a thieno[3,2-d] analog bearing the same 3-methoxybenzylsulfanyl substituent (if synthesized), the contribution of scaffold isomerism to target engagement, cellular permeability, and metabolic stability can be isolated from substituent effects. This application leverages the compound's clean structural identity and the established class-level SAR framework to generate high-value comparative data for medicinal chemistry programs.

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